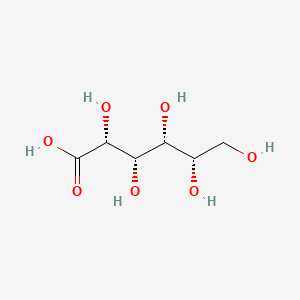
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid is a hexonic acid with the molecular formula C6H12O7. It is a sugar acid derived from the oxidation of L-idose. This compound is known for its role in various biochemical pathways and its presence in certain natural products, such as marine sponges .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be synthesized through the oxidation of L-idose. The process involves the use of oxidizing agents such as nitric acid or bromine water. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective oxidation of the aldehyde group to a carboxylic acid group .
Industrial Production Methods: In industrial settings, this compound can be produced via microbial fermentation. Specific strains of bacteria, such as Gluconobacter melanogenus, can convert L-sorbose to this compound through a series of enzymatic reactions. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to 5-keto-D-gluconic acid using oxidizing agents like nitric acid.
Reduction: It can be reduced to L-idonate using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride.
Reaction Conditions: Controlled temperature and pH, often in aqueous solutions.
Major Products Formed:
5-Keto-D-gluconic acid: Formed through oxidation.
L-idonate: Formed through reduction.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Plays a role in the metabolic pathways of certain bacteria and plants.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of tartaric acid and other organic acids.
Mécanisme D'action
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid exerts its effects through various biochemical pathways:
Oxidation Pathway: In plants, this compound is oxidized to 5-keto-D-gluconic acid, which is then converted to tartaric acid.
Molecular Targets: The primary molecular targets include enzymes involved in the oxidation-reduction processes, such as L-idonate dehydrogenase.
Pathways Involved: The biosynthesis of tartaric acid from this compound involves multiple steps, including the oxidation of this compound and subsequent reduction and cleavage reactions.
Comparaison Avec Des Composés Similaires
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid can be compared with other similar compounds, such as:
D-idonic acid: The D-isomer of idonic acid, which has similar chemical properties but different biological activities.
L-gulonic acid: Another hexonic acid with a similar structure but different functional groups and reactivity.
L-threonic acid: A related sugar acid involved in different metabolic pathways.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of tartaric acid in plants and its presence in certain natural products with antimicrobial properties .
Propriétés
Numéro CAS |
1114-17-6 |
|---|---|
Formule moléculaire |
C6H12O7 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5+/m0/s1 |
Clé InChI |
RGHNJXZEOKUKBD-SKNVOMKLSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
idonic acid L-idonate L-idonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















